molecular formula C24H24N4O5S B2814928 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-43-8

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2814928
CAS RN: 688055-43-8
M. Wt: 480.54
InChI Key: WRLPHFARMRSFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is related to a class of compounds that include piperazine . Piperazine is a versatile organic compound with a variety of applications in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The structures of the synthesized compounds are typically confirmed using techniques such as elemental analysis, 1H NMR, 13C NMR, and ESI-HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized using techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the atomic composition and connectivity within the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve intramolecular cyclization processes . These reactions are typically mediated by polyphosphoric acid (PPA) and result in the formation of complex cyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using a variety of techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. This could involve the development of new synthetic routes, detailed structural analysis, and comprehensive biological testing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate, followed by cyclization with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one and subsequent sulfurization with Lawesson's reagent.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 3-oxopropionate", "2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate in the presence of a base such as potassium carbonate to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Cyclization of the intermediate product with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one in the presence of a base such as sodium hydride to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Sulfurization of the intermediate product with Lawesson's reagent to form the final product, 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] }

CAS RN

688055-43-8

Product Name

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Molecular Formula

C24H24N4O5S

Molecular Weight

480.54

IUPAC Name

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34)

InChI Key

WRLPHFARMRSFGL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.